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In the realm of high-power semiconductor devices, silicon carbide (SiC) has emerged as a

frontrunner, poised to replace silicon in demanding applications. Its wide bandgap, high thermal

conductivity, and high breakdown electric field make it an ideal material for efficient and robust

high-power MOSFETs. Among the various polytypes of SiC, 4H-SiC and 6H-SiC are the most

mature for electronics applications. This guide provides an objective comparison of their

performance for high-power MOSFETs, supported by experimental data, to aid researchers and

drug development professionals in making informed material choices.

Key Performance-Determining Properties
The fundamental material properties of 4H-SiC and 6H-SiC directly influence the performance

of MOSFETs. 4H-SiC is generally the preferred polytype for high-power, high-frequency

applications primarily due to its higher electron mobility, including in the inversion layer of a

MOSFET.

Table 1: Comparison of Key Physical and Electrical Properties of 4H-SiC and 6H-SiC
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Property 4H-SiC 6H-SiC
Significance for
MOSFET
Performance

Crystal Structure
Hexagonal, ABCB

stacking sequence

Hexagonal, ABCABC

stacking sequence

Influences electronic

band structure and

carrier mobility.

Bandgap (eV) at 300

K
3.26 3.02

A wider bandgap

allows for higher

operating

temperatures and

breakdown voltages.

Electron Mobility

(cm²/Vs)

~800-1000 (basal

plane), Anisotropic

~400-500 (basal

plane), Anisotropic

Higher electron

mobility leads to lower

on-state resistance

and reduced

conduction losses.

Breakdown Electric

Field (MV/cm)
~2.2-3 ~2.4-3

A higher breakdown

field enables thinner

drift layers for a given

voltage rating,

reducing on-

resistance.

Thermal Conductivity

(W/cm·K)

~3.0-3.8 (c-axis),

~4.2-4.5 (basal plane)

~3.0-3.8 (c-axis),

~4.2-4.5 (basal plane)

High thermal

conductivity is crucial

for dissipating heat

generated during

high-power operation.

Inversion Layer

Mobility (cm²/Vs)
Significantly higher Lower

Directly impacts the

channel resistance

and, therefore, the on-

state losses of the

MOSFET.
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Experimental Performance Comparison of 4H-SiC
and 6H-SiC MOSFETs
Direct side-by-side comparisons of 4H-SiC and 6H-SiC MOSFETs fabricated and tested under

identical conditions are limited in recent literature, as the focus of commercial development has

largely shifted to the superior 4H-SiC polytype. However, historical data and material property

comparisons provide a clear indication of their relative performance.

Table 2: Experimentally Determined Performance Metrics for 4H-SiC and 6H-SiC MOSFETs

Performance Metric 4H-SiC 6H-SiC

Typical On-Resistance

(mΩ·cm²)
Lower Higher

Typical Breakdown Voltage (V)
High (commercially available

up to 3.3 kV)

High, but generally lower than

4H-SiC for a given on-

resistance

Typical Inversion Channel

Mobility (cm²/Vs)
30 - 100+ < 10 - 30

Interface Trap Density (Dit)

(cm⁻²eV⁻¹)

High, but can be reduced with

processing
High

Experimental Protocols
The characterization of SiC MOSFETs involves a suite of electrical measurements to determine

their static and dynamic performance. Below are detailed methodologies for key experiments.

On-State Resistance (RDS(on)) Measurement
Objective: To determine the resistance of the MOSFET when it is fully turned on.

Methodology:

Connect the MOSFET in a standard test circuit with a variable DC power supply for the gate-

source voltage (VGS) and a high-current power supply for the drain-source voltage (VDS).
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Apply a specific VGS to fully enhance the channel (e.g., +15V to +20V).

Apply a low VDS (e.g., 1V) to operate in the linear region.

Measure the resulting drain current (ID) and the VDS across the device.

Calculate the on-state resistance as RDS(on) = VDS / ID.

This measurement is often performed at various temperatures to assess the thermal stability

of the on-resistance.

Breakdown Voltage (BV) Measurement
Objective: To determine the maximum voltage the MOSFET can block in the off-state.

Methodology:

Set the gate-source voltage (VGS) to 0V to ensure the MOSFET is in the off-state.

Gradually increase the reverse VDS from a high-voltage power supply.

Monitor the drain current (leakage current) using a sensitive ammeter.

The breakdown voltage is defined as the VDS at which the leakage current suddenly

increases to a predefined limit (e.g., 1mA), indicating the onset of avalanche breakdown.

Channel Mobility (μ) Extraction
Objective: To quantify the mobility of electrons in the MOSFET's inversion channel.

Methodology:

Measure the transfer characteristics (ID vs. VGS) of the MOSFET in the linear region (low

VDS).

From the linear region of the transfer curve, the transconductance (gm) is calculated as the

derivative of ID with respect to VGS.
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The field-effect mobility (μFE) can then be extracted using the following equation: μFE = (L /

W) * (gm / (Cox * VDS)) where L is the channel length, W is the channel width, and Cox is

the gate oxide capacitance per unit area.

Interface Trap Density (Dit) Characterization
Objective: To quantify the density of electronic traps at the SiC/SiO₂ interface, which

significantly impacts channel mobility.

Methodology (High-Frequency Capacitance-Voltage Method):

Fabricate a MOS capacitor (MOSCAP) structure on the same wafer as the MOSFETs.

Measure the high-frequency (e.g., 1 MHz) capacitance-voltage (C-V) characteristics of the

MOSCAP.

Compare the measured high-frequency C-V curve with an ideal C-V curve calculated for the

same structure.

The deviation between the measured and ideal curves, particularly the "stretch-out" along

the voltage axis, is used to calculate the interface trap density as a function of energy within

the bandgap.

Diagrams
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4H-SiC is superior for
high-power MOSFETs
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To cite this document: BenchChem. [4H-SiC vs. 6H-SiC: A Comparative Guide for High-
Power MOSFETs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214593#4h-sic-vs-6h-sic-for-high-power-mosfets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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